N-(3,4-dimethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furo[3,4-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step often involves the use of thiol reagents and coupling agents to attach the sulfanyl group to the furo[3,4-c]pyridine core.
Attachment of the acetamide group: This final step can be accomplished through an amide coupling reaction using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted acetamides.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE: is unique due to its specific structure and functional groups. Similar compounds include:
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE lies in its combination of the furo[3,4-c]pyridine core with the sulfanyl and acetamide groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N2O3S/c1-10-4-5-14(6-11(10)2)20-15(21)9-24-17-16-13(7-12(3)19-17)8-23-18(16)22/h4-7H,8-9H2,1-3H3,(H,20,21) |
InChI Key |
AHYXFUGTYMEKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC3=C2C(=O)OC3)C)C |
Origin of Product |
United States |
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